Difenoxin hydrochloride

Antidiarrheal potency Clinical pharmacology Diphenoxylate comparison

Difenoxin hydrochloride (CAS 35607-36-4, molecular formula C28H28N2O2·HCl, MW 461.00) is a phenylpiperidine opioid antidiarrheal agent and the principal active metabolite of diphenoxylate, from which it differs by a single ester-to-acid hydrolysis. Marketed in the United States as Motofen® (1 mg difenoxin / 0.025 mg atropine sulfate per tablet), difenoxin hydrochloride is a Schedule IV controlled substance when formulated with atropine and a Schedule I substance in its unconjugated form.

Molecular Formula C28H29ClN2O2
Molecular Weight 461 g/mol
CAS No. 35607-36-4
Cat. No. B1670552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifenoxin hydrochloride
CAS35607-36-4
SynonymsDifenoxin hydrochloride;  Difenoxin HCl;  EINECS 252-640-7;  McN-JR 15403-11;  R 15403;  R-15403;  R15403
Molecular FormulaC28H29ClN2O2
Molecular Weight461 g/mol
Structural Identifiers
SMILESC1C[NH+](CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C28H28N2O2.ClH/c29-22-28(24-12-6-2-7-13-24,25-14-8-3-9-15-25)18-21-30-19-16-27(17-20-30,26(31)32)23-10-4-1-5-11-23;/h1-15H,16-21H2,(H,31,32);1H
InChIKeyVMIZTXDGZPTKIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Difenoxin Hydrochloride (CAS 35607-36-4): Compound Identity, Pharmacological Class, and Procurement-Relevant Baseline


Difenoxin hydrochloride (CAS 35607-36-4, molecular formula C28H28N2O2·HCl, MW 461.00) is a phenylpiperidine opioid antidiarrheal agent and the principal active metabolite of diphenoxylate, from which it differs by a single ester-to-acid hydrolysis [1]. Marketed in the United States as Motofen® (1 mg difenoxin / 0.025 mg atropine sulfate per tablet), difenoxin hydrochloride is a Schedule IV controlled substance when formulated with atropine and a Schedule I substance in its unconjugated form [2][3]. Its antidiarrheal mechanism is mediated primarily through activation of enteric μ-opioid receptors, resulting in inhibition of peristalsis and reduction of intestinal fluid secretion [4]. As a pre-formed active metabolite, difenoxin eliminates the esterase-dependent bioactivation step required for diphenoxylate efficacy, a feature with direct implications for inter-individual pharmacokinetic variability [5].

Pre-formed active metabolite Eliminates esterase-dependent bioactivation required for diphenoxylate; supports studies independent of hepatic conversion variability.
Enteric μ-opioid agonist Targets peristalsis and fluid secretion via μ-receptor activation; suitable for antisecretory and antidiarrheal mechanism research.
Schedule IV controlled substance Procurement requires DEA/regulatory documentation; ensure compliance and institutional authorization before ordering.

Why Difenoxin Hydrochloride Cannot Be Interchanged with Diphenoxylate or Loperamide: The Quantitative Substitution Risk


Despite their shared phenylpiperidine scaffold and common μ-opioid receptor target, difenoxin hydrochloride, diphenoxylate, and loperamide exhibit clinically and pharmacologically meaningful differences that preclude simple therapeutic or experimental interchange. Diphenoxylate is a prodrug requiring hepatic esterase-mediated hydrolysis to generate difenoxin as its active metabolite, introducing inter-patient variability in bioactivation that is absent when difenoxin is administered directly [1]. Loperamide, while possessing the highest gut-selectivity index among the class, achieves this at the cost of substantially lower intrinsic antidiarrheal potency per unit dose [2]. Furthermore, difenoxin and loperamide diverge in their post-receptor signaling cascades: difenoxin's antisecretory effect depends on a 5-HT → noradrenaline relay, whereas loperamide operates through a noradrenaline-independent mechanism, meaning the two compounds cannot be assumed equipotent or interchangeable in experimental models of secretory diarrhea [3]. The quantitative evidence below substantiates each of these differentiation axes.

Prodrug vs. active metabolite

Diphenoxylate requires hepatic esterase hydrolysis; direct difenoxin avoids this bioactivation step, so pharmacokinetic and potency profiles may not transfer directly.

Antidiarrheal potency context

Loperamide exhibits lower intrinsic potency per dose and extreme gut sequestration; substituting it for difenoxin may alter dose-response interpretation in motility and secretion models.

Signaling pathway divergence

Difenoxin depends on a noradrenaline-dependent relay, while loperamide signals through a noradrenaline-independent mechanism; pathway-specific endpoints may differ significantly.

Difenoxin Hydrochloride: Quantitative Head-to-Head Differentiation Evidence Against Key Comparators


5-Fold Greater Antidiarrheal Potency vs. Diphenoxylate in Human Volunteers and Rat Castor Oil Diarrhea Models

Difenoxin hydrochloride exhibits a consistent 5-fold potency advantage over its parent prodrug diphenoxylate across both human and rodent models. In a single-blind clinical trial, difenoxin hydrochloride was five times more potent than diphenoxylate in producing constipation in volunteers [1]. In the preclinical castor oil-induced diarrhea model in rats, Niemegeers et al. (1972) independently confirmed that difenoxin was five times more potent than diphenoxylate and one hundred times more potent than codeine [1][2]. This 5:1 potency ratio means that 1 mg of difenoxin (Motofen® tablet strength) provides antidiarrheal efficacy comparable to approximately 5 mg of diphenoxylate, yet Lomotil® is formulated at 2.5 mg diphenoxylate per tablet, yielding only half the equivalent potency per unit dose [3].

Antidiarrheal Potency vs. Diphenoxylate
Head-to-head
5-fold greater than diphenoxylate; 100-fold over codeine
Supports potency-benchmarking studies for opioid antidiarrheals.
Reported in human volunteers and castor oil rat model; single-blind trial context.
Antidiarrheal potency Clinical pharmacology Diphenoxylate comparison

2.2-Fold Superior In Vivo Antisecretory ED50 vs. Loperamide in Rat Jejunal Secretion Model

In a direct head-to-head comparison using an iso-osmotic jejunal perfusion model in anaesthetised rats, difenoxin inhibited vasoactive intestinal peptide (VIP)-induced net fluid secretion with an ED50 of 0.23 mg/kg, compared to 0.5 mg/kg for loperamide [1]. This represents a 2.2-fold greater antisecretory potency for difenoxin on a mg/kg basis. The antisecretory effects of both compounds were blocked by naloxone (2 mg/kg), confirming opioid receptor mediation. Notably, at the maximally effective doses tested (difenoxin 0.77 mg/kg, loperamide 0.6 mg/kg), neither compound fully restored fluid transport to the control absorption level, indicating that both agents partially attenuate but do not completely reverse secretory diarrhea [1].

Antisecretory ED50 vs. Loperamide
Head-to-head
ED50 0.23 mg/kg (difenoxin) vs. 0.5 mg/kg (loperamide)
Higher antisecretory potency in VIP-induced jejunal secretion model.
Neither compound fully restored absorption; partial attenuation context.
Intestinal antisecretory activity Loperamide comparison In vivo pharmacology

Highest Absolute Antidiarrheal Potency Among Gut-Selective Opioids: Oral ED50 Comparison Across 10 Compounds

Megens et al. (1989) compared the antipropulsive, antidiarrheal, and analgesic activities of a series of opioids administered orally in rats, providing the most comprehensive head-to-head dataset available. In the castor oil antidiarrheal test, difenoxin achieved an oral ED50 of 0.16 mg/kg — the lowest (most potent) antidiarrheal ED50 among all 11 compounds tested, outperforming loperamide (ED50 0.29 mg/kg), diphenoxylate (ED50 0.54 mg/kg), morphine (ED50 5.21 mg/kg), and codeine (ED50 10.8 mg/kg) [1]. The antipropulsive/antidiarrheal potency ratio, which defines gut selectivity, was 44.4 for difenoxin (7.10/0.16), compared to 15.1 for diphenoxylate (8.15/0.54) and >552 for loperamide (>160/0.29). Thus difenoxin occupies an intermediate selectivity space: it is ~3× more gut-selective than diphenoxylate but substantially less selective than loperamide, while being ~1.8× more potent as an antidiarrheal than loperamide [1].

Oral Antidiarrheal ED50 Rank
Head-to-head
Lowest ED50 (0.16 mg/kg) among 11 tested gut-selective opioids
Ranked top in tested set for absolute antidiarrheal potency.
Rat castor oil model; selectivity index 44.4 vs. loperamide >552.
Gut selectivity Antidiarrheal ED50 Opioid pharmacology

Clinical Efficacy Benchmark: 63–75% Complete Symptom Resolution in 259-Patient Multicentre Study

In an open multicentre study of 259 patients with acute or chronic diarrhea of various etiologies, difenoxin hydrochloride achieved complete resolution of complaints in 63–75% of cases, with an additional approximately 20% of patients experiencing meaningful improvement [1]. Mild side effects were observed in only 4% of cases. This efficacy rate was obtained using difenoxin as a standalone antidiarrheal agent (in combination with sub-therapeutic atropine as an abuse deterrent), demonstrating that the compound's intrinsic pharmacological activity translates into high rates of clinical success [1]. The study author concluded that difenoxin hydrochloride is suitable for immediate therapeutic use in traveller's diarrhea, provided patients are counseled regarding warning symptoms [1].

Clinical Symptom Resolution
Context-dependent
63–75% complete resolution (n=259, open multicentre study)
Reported endpoint response context; no direct comparator arm.
Data from acute/chronic diarrhea study; verification required.
Clinical efficacy Traveller's diarrhea Multicentre trial

Mechanistic Divergence from Loperamide: Noradrenaline-Dependent vs. Noradrenaline-Independent Antisecretory Pathways

De Luca and Coupar (1993) demonstrated that the antisecretory effect of difenoxin and loperamide, while both initiated at enteric μ-opioid receptors and involving 5-HT release, diverge critically in their downstream effector pathways. The antisecretory effect of difenoxin (0.77 mg/kg) was completely prevented by the α-adrenoceptor antagonist phentolamine (2 mg/kg) and by pretreatment with the noradrenergic neurotoxin 6-hydroxydopamine (150 mg/kg total), whereas neither intervention affected loperamide's antisecretory action [1]. Additionally, difenoxin's effect was blocked by the 5-HT receptor antagonists methiothepin (1 mg/kg) and methysergide (30 μg/kg), but not by ketanserin, ritanserin, ondansetron, or ICS 205-930, implicating a 5-HT1-like receptor subtype [1]. In contrast, none of the tested 5-HT antagonists modified the antisecretory effect of loperamide [1]. This demonstrates that difenoxin engages a 5-HT → 5-HT1-like receptor → noradrenaline release cascade, while loperamide utilizes a noradrenaline-independent mechanism downstream of 5-HT release [1].

Antisecretory Mechanism Divergence
Head-to-head
Difenoxin: noradrenaline-dependent; loperamide: independent
Supports pathway-specific tool selection for enteric signaling studies.
Blocked by phentolamine/6-OHDA; loperamide insensitive.
Opioid signaling divergence Noradrenergic pathway Antisecretory mechanism

Difenoxin Hydrochloride: Evidence-Backed Application Scenarios for Research Procurement and Industrial Use


Preclinical Antidiarrheal Drug Screening: Use as a High-Potency Positive Control

In rodent models of secretory or motility-based diarrhea, difenoxin hydrochloride serves as the highest-potency positive control among clinically available gut-acting opioids. With an oral antidiarrheal ED50 of 0.16 mg/kg in the rat castor oil model — 1.8-fold lower than loperamide (0.29 mg/kg) and 3.4-fold lower than diphenoxylate (0.54 mg/kg) — difenoxin establishes a stringent efficacy benchmark against which novel antidiarrheal candidates can be compared [1]. Its intermediate gut-selectivity index (44.4) relative to loperamide (>552) and diphenoxylate (15.1) also makes it suitable for studies designed to disentangle peripheral antidiarrheal efficacy from central antipropulsive effects [1].

Enteric Opioid Receptor Signaling Research: Dissecting Noradrenergic vs. Non-Noradrenergic Pathways

Difenoxin hydrochloride is uniquely suited for experiments investigating the dichotomy between noradrenaline-dependent and noradrenaline-independent μ-opioid signaling in the enteric nervous system. The demonstrated sensitivity of difenoxin's antisecretory effect to phentolamine blockade and 6-hydroxydopamine lesioning, contrasted with the complete insensitivity of loperamide to the same interventions, provides a validated pharmacological toolset for distinguishing these pathways within a single experimental preparation [2]. Researchers can deploy difenoxin alongside loperamide as a matched pair of μ-agonists with divergent downstream coupling to interrogate receptor-effector specificity in the gut.

Clinical Trial Supply for Acute and Traveler's Diarrhea Studies

Difenoxin hydrochloride (as Motofen® or generic equivalent) is indicated for procurement in clinical trials targeting acute nonspecific diarrhea and acute exacerbations of chronic functional diarrhea, where its established clinical efficacy rate of 63–75% complete symptom resolution provides a validated historical comparator [3]. In bioequivalence or formulation development studies, the availability of a USP/EP-grade analytical reference standard of difenoxin hydrochloride (CAS 35607-36-4, purity ≥98%, mp 290 °C, water solubility 0.023%) is essential for method validation, dissolution testing, and stability-indicating assay development [4].

Forensic Toxicology and Metabolism Studies: Reference Standard for Diphenoxylate Metabolite Identification

Because difenoxin is the principal pharmacologically active metabolite of diphenoxylate — generated via ester hydrolysis with a metabolite half-life of 4.4 hours (extending to 12–14 hours when derived from diphenoxylate overdosage) — procurement of high-purity difenoxin hydrochloride reference material is critical for forensic toxicology laboratories performing quantitative confirmation of diphenoxylate exposure [5]. Its distinctive physicochemical profile (white amorphous powder, mp 290 °C, very slight aqueous solubility, stable under normal storage conditions for several years, non-hygroscopic, photostable) makes it suitable for long-term reference standard storage and batch-to-batch analytical consistency verification [4].

Application
Selection Property
Validation Focus
Antidiarrheal drug screening studies
High-potency μ-opioid positive control with ranked ED50 data
Castor oil model ED50 comparison; gut-selectivity index verification
Enteric μ-opioid signaling research
Noradrenergic pathway dependence
Phentolamine/6-OHDA sensitivity verification; 5-HT1-like receptor involvement
Clinical research trial supply (acute diarrhea)
Clinically reported endpoint response (63–75% resolution)
Symptom resolution endpoint verification; comparator arm evaluation
Forensic toxicology & metabolite ID
Pharmacologically active metabolite of diphenoxylate
Metabolite confirmation & stability testing; long-term reference standard consistency
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